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An In-depth Technical Guide to the Molecular Structure and Bonding of Dibromomethane

Introduction
Dibromomethane (CH₂Br₂), also known as methylene bromide, is a dihalogenated methane

derivative with significant applications as a solvent and a reagent in organic synthesis.[1][2] Its

chemical behavior and utility are fundamentally governed by its molecular structure, the nature

of its covalent bonds, and its overall polarity. This technical guide provides a comprehensive

analysis of the molecular geometry, bonding characteristics, and key physicochemical

properties of dibromomethane, supported by experimental data.

Molecular Structure and Geometry
The molecular structure of dibromomethane consists of a central carbon atom covalently

bonded to two hydrogen atoms and two bromine atoms.[3] The arrangement of these four

atoms around the central carbon results in a tetrahedral molecular geometry.[3][4] This

geometry is a consequence of the repulsion between the four bonding electron pairs, which

arrange themselves to be as far apart as possible, consistent with VSEPR (Valence Shell

Electron Pair Repulsion) theory.

The precise bond lengths and angles have been determined experimentally, providing a

detailed picture of the molecule's spatial configuration. While approximating a perfect

tetrahedron (109.5° angles), the different sizes and electronegativities of the hydrogen and

bromine substituents cause slight distortions in the bond angles.[5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b042720?utm_src=pdf-interest
https://www.benchchem.com/product/b042720?utm_src=pdf-body
https://www.benchchem.com/product/b042720?utm_src=pdf-body
https://en.wikipedia.org/wiki/Dibromomethane
https://www.sigmaaldrich.com/JP/ja/product/aldrich/d41686
https://www.benchchem.com/product/b042720?utm_src=pdf-body
https://www.benchchem.com/product/b042720?utm_src=pdf-body
https://www.guidechem.com/guideview/lab/polarity-is-ch2br2-polar-or-nonpolar.html
https://www.guidechem.com/guideview/lab/polarity-is-ch2br2-polar-or-nonpolar.html
https://www.guidechem.com/guideview/lab/what-is-the-lewis-structure-of-dibromoethane.html
https://chemistry.stackexchange.com/questions/16381/dibromomethane-bond-angles
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042720?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Presentation: Molecular Geometry
The experimentally determined geometric parameters for dibromomethane are summarized in

the table below.

Parameter Value Experimental Method

Bond Lengths

C-Br 1.925 Å Microwave Spectroscopy

C-H 1.079 Å Microwave Spectroscopy

Bond Angles

Br-C-Br 112.9° Microwave Spectroscopy

H-C-H 110.9° Microwave Spectroscopy

H-C-Br 108.3° Microwave Spectroscopy

Table 1: Experimentally determined bond lengths and angles for dibromomethane.

Covalent Bonding and Hybridization
The bonding in dibromomethane can be understood through the lens of valence bond theory.

The central carbon atom undergoes sp³ hybridization. The one 2s and three 2p atomic orbitals

of carbon combine to form four equivalent sp³ hybrid orbitals, which are directed towards the

vertices of a tetrahedron.[4]

Each of these sp³ hybrid orbitals on the carbon atom forms a sigma (σ) bond through head-on

overlap with an orbital from the substituent atoms:

C-H Bonds: Overlap between a carbon sp³ orbital and a hydrogen 1s orbital.

C-Br Bonds: Overlap between a carbon sp³ orbital and a bromine 4p orbital.

Bond Polarity
The polarity of the individual covalent bonds is determined by the difference in electronegativity

between the bonded atoms. The electronegativity values on the Pauling scale are: Carbon
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(2.55), Hydrogen (2.20), and Bromine (2.96).[3]

Bond
Electronegativity
Difference (ΔEN)

Polarity

C-Br 2.96 - 2.55 = 0.41 Polar Covalent

C-H 2.55 - 2.20 = 0.35 Minimally Polar Covalent

Table 2: Electronegativity differences and resulting bond polarities in dibromomethane.[3]

The C-Br bond is significantly polar, with the electron density shifted towards the more

electronegative bromine atom, creating a partial negative charge (δ-) on bromine and a partial

positive charge (δ+) on carbon.[6] The C-H bond is also polar, but to a lesser extent, with

electron density slightly shifted towards the carbon atom.

Molecular Polarity and Dipole Moment
While the individual C-Br and C-H bonds are polar, the overall polarity of the molecule depends

on its three-dimensional geometry. In dibromomethane, the tetrahedral arrangement of the

polar bonds is asymmetrical.[3] The individual bond dipoles of the two C-Br bonds and the two

C-H bonds do not cancel each other out. This results in a net molecular dipole moment, making

dibromomethane a polar molecule.[6][7] The resultant dipole moment vector is directed

towards the more electronegative bromine atoms.[7]

Data Presentation: Dipole Moment
Physical State Dipole Moment (Debye)

Gas 1.43 D

Liquid (20 °C) 1.85 D

Table 3: Experimentally determined dipole moment of dibromomethane.[8]

Vibrational Spectroscopy
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Vibrational spectroscopy provides insight into the bonding and structure of a molecule by

probing its vibrational modes. The number of fundamental vibrational modes for a non-linear

molecule like dibromomethane (N=5 atoms) is given by 3N-6, resulting in 9 fundamental

modes. These modes correspond to different types of bond stretching and bending.

Data Presentation: Vibrational Frequencies
The experimentally observed fundamental vibrational frequencies for dibromomethane are

listed below.

Mode Symmetry Frequency (cm⁻¹) Description

1 A₁ 3009 CH₂ symmetric stretch

2 A₁ 1382 CH₂ scissoring

3 A₁ 588
CBr₂ symmetric

stretch

4 A₁ 169 CBr₂ scissoring

5 A₂ 1095 CH₂ twisting

6 B₁ 3073
CH₂ asymmetric

stretch

7 B₁ 812 CH₂ rocking

8 B₂ 1195 CH₂ wagging

9 B₂ 653
CBr₂ asymmetric

stretch

Table 4: Fundamental vibrational frequencies of dibromomethane.

Experimental Protocols
Microwave Spectroscopy for Geometric Parameter
Determination
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The determination of precise bond lengths and angles for gas-phase molecules like

dibromomethane is typically achieved using microwave spectroscopy.

Methodology:

Sample Preparation: A gaseous sample of dibromomethane is introduced into a waveguide

sample cell under low pressure.

Microwave Irradiation: The sample is irradiated with microwave radiation of continuously

varying frequency.

Absorption Detection: Molecules absorb microwave radiation at specific frequencies

corresponding to transitions between quantized rotational energy levels. A detector

measures the intensity of the transmitted radiation to identify these absorption frequencies.

Spectral Analysis: The rotational spectrum consists of a series of absorption lines. The

spacing between these lines is related to the molecule's moments of inertia.

Structure Determination: By analyzing the spectra of different isotopic species of the

molecule (e.g., substituting ¹²C with ¹³C), the moments of inertia can be determined with high

precision. From these moments of inertia, a detailed and accurate molecular geometry,

including bond lengths and angles, can be calculated.[9]

Infrared (IR) and Raman Spectroscopy for Vibrational
Analysis
The vibrational modes of dibromomethane are determined using Infrared (IR) and Raman

spectroscopy. These two techniques are complementary as they are governed by different

selection rules.[10]

Infrared (IR) Spectroscopy Methodology:

Sample Preparation: The dibromomethane sample (liquid or gas) is placed in a cell with

windows transparent to IR radiation (e.g., NaCl or KBr plates).

IR Irradiation: A beam of polychromatic infrared light is passed through the sample.
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Detection and Analysis: A detector measures the amount of light transmitted at each

frequency. When the frequency of the IR radiation matches the frequency of a molecular

vibration that causes a change in the molecule's dipole moment, the radiation is absorbed.

[10] The resulting IR spectrum is a plot of absorbance or transmittance versus frequency (or

wavenumber), where absorption peaks correspond to the active vibrational modes.

Raman Spectroscopy Methodology:

Sample Preparation: A liquid sample of dibromomethane is held in a glass capillary tube.

[11]

Monochromatic Irradiation: The sample is irradiated with a high-intensity monochromatic light

source, typically a laser (e.g., a 532 nm Nd:YAG laser).[11]

Scattered Light Collection: The light scattered by the sample is collected, usually at a 90°

angle to the incident beam, and passed into a spectrometer.

Spectral Analysis: Most of the scattered light has the same frequency as the incident laser

light (Rayleigh scattering). However, a small fraction is scattered at different frequencies

(Raman scattering). The frequency shifts, known as Raman shifts, correspond to the

vibrational frequencies of the molecule. A vibration is Raman-active if it causes a change in

the polarizability of the molecule.[10] The Raman spectrum is a plot of intensity versus the

Raman shift (in cm⁻¹).

Visualization of Molecular Structure
The following diagram illustrates the tetrahedral geometry and bonding of the

dibromomethane molecule.
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Key Bond Angles

C

H H Br Br

Br-C-Br ≈ 112.9° H-C-H ≈ 110.9°

Click to download full resolution via product page

Caption: Molecular structure of dibromomethane (CH₂Br₂).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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